4-(trifluoroacetyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(trifluoroacetyl)-1H-pyrrole-2-carboxylic acid is a fluorinated organic compound that belongs to the class of pyrrole derivatives. The presence of the trifluoroacetyl group imparts unique physicochemical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoroacetyl)-1H-pyrrole-2-carboxylic acid typically involves the trifluoroacetylation of pyrrole derivatives. One common method is the low-temperature trifluoroacetylation of pyrrole-2-carbaldehyde acetals using trifluoroacetic anhydride, followed by mild acid-catalyzed hydrolysis to remove the acetal protecting group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of trifluoroacetic anhydride as a key reagent, with reaction conditions optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(trifluoroacetyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(trifluoroacetyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(trifluoroacetyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Trifluoroacetylpyrrole-2-carbaldehyde: This compound is synthesized by trifluoroacetylation of pyrrole-2-carbaldehyde and has applications in the synthesis of antitumor agents.
Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals due to their unique properties.
Uniqueness: 4-(trifluoroacetyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific trifluoroacetyl group attached to the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other fluorinated pyrrole derivatives.
Properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5(12)3-1-4(6(13)14)11-2-3/h1-2,11H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYWIHOEMYEBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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